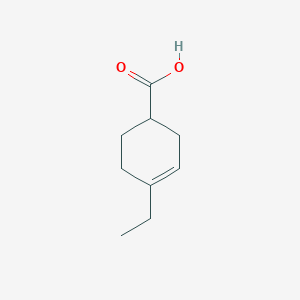
4-Ethylcyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylcyclohex-3-ene-1-carboxylic acid is an organic compound with a molecular formula of C9H14O2. It is a derivative of cyclohexene, featuring an ethyl group at the 4-position and a carboxylic acid group at the 1-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylcyclohex-3-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of cyclohexene followed by carboxylation. For instance, cyclohexene can be reacted with ethyl bromide in the presence of a strong base like sodium hydride to introduce the ethyl group. The resulting 4-ethylcyclohexene can then be oxidized using potassium permanganate to form the carboxylic acid group at the 1-position.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) are often used in the hydrogenation steps to control the introduction of functional groups. The reaction conditions are optimized to maintain the integrity of the cyclohexene ring while introducing the ethyl and carboxylic acid groups.
Chemical Reactions Analysis
Types of Reactions
4-Ethylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 4-ethylcyclohex-3-en-1-one or 4-ethylcyclohex-3-en-1-al.
Reduction: Formation of 4-ethylcyclohex-3-en-1-ol.
Substitution: Formation of various substituted cyclohexenes depending on the substituent introduced.
Scientific Research Applications
4-Ethylcyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of 4-Ethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes, altering their activity. The ethyl group can influence the compound’s hydrophobic interactions, affecting its binding affinity to various receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohex-3-ene-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
4-Propylcyclohex-3-ene-1-carboxylic acid: Similar structure but with a propyl group instead of an ethyl group.
4-Isopropylcyclohex-3-ene-1-carboxylic acid: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
4-Ethylcyclohex-3-ene-1-carboxylic acid is unique due to the specific positioning of the ethyl group, which can influence its reactivity and interactions compared to its methyl, propyl, and isopropyl analogs. The ethyl group provides a balance between steric hindrance and hydrophobic interactions, making it a versatile compound for various applications.
Properties
CAS No. |
91676-77-6 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-ethylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-2-7-3-5-8(6-4-7)9(10)11/h3,8H,2,4-6H2,1H3,(H,10,11) |
InChI Key |
JYAFXCXNERTKSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CCC(CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


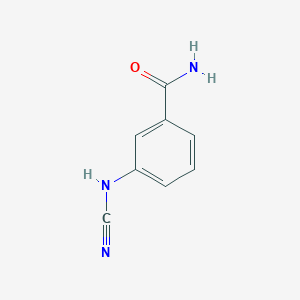
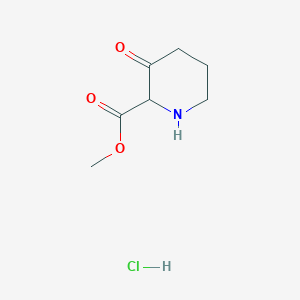
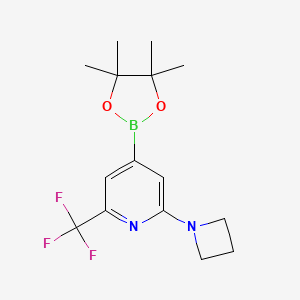

![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13950741.png)
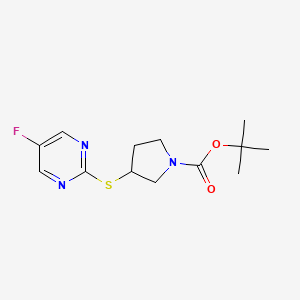
![3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13950748.png)

![3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13950761.png)
![N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide](/img/structure/B13950767.png)
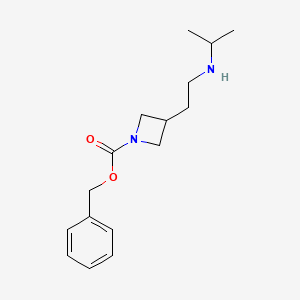


![2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine](/img/structure/B13950792.png)
